molecular formula C16H23Cl3N2O B4447857 N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B4447857
M. Wt: 365.7 g/mol
InChI Key: TXFFQDDNNMAEEO-UHFFFAOYSA-N
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Description

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of a furan ring, a chlorinated methylphenyl group, and a dimethylethane-1,2-diamine moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylfuran with a suitable alkylating agent to introduce the furan ring. This is followed by the introduction of the dimethylethane-1,2-diamine moiety through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of the compound at a larger scale. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorinated methylphenyl group can be reduced to form the corresponding methylphenyl derivative.

    Substitution: The dimethylethane-1,2-diamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, methylphenyl derivatives, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The furan ring and the chlorinated methylphenyl group can interact with enzymes and receptors, modulating their activity. The dimethylethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-amine): This compound contains a thiazole ring instead of a furan ring and has a sulfamoyl group.

    Phenol, 4-chloro-3-methyl-: This compound is structurally simpler, lacking the furan and diamine moieties.

Uniqueness

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its combination of a furan ring, a chlorinated methylphenyl group, and a dimethylethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O.2ClH/c1-12-4-5-13(10-15(12)17)16-7-6-14(20-16)11-18-8-9-19(2)3;;/h4-7,10,18H,8-9,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFQDDNNMAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCN(C)C)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 2
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 3
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 6
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N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

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